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Compound of Interest

Compound Name: 2-Ethoxy-8-methylquinoline

Cat. No.: B581661 Get Quote

Disclaimer: Direct experimental spectroscopic data (NMR, IR, MS) for 2-Ethoxy-8-
methylquinoline could not be located in a comprehensive search of publicly available scientific

literature and databases. The following guide provides a detailed analysis based on data from

closely related and structurally analogous compounds to predict the expected spectroscopic

properties of 2-Ethoxy-8-methylquinoline. This information is intended to serve as a

reference for researchers, scientists, and drug development professionals.

Introduction
2-Ethoxy-8-methylquinoline is a derivative of quinoline, a heterocyclic aromatic organic

compound. The quinoline scaffold is a key structural component in many biologically active

compounds and pharmaceuticals. The addition of an ethoxy group at the 2-position and a

methyl group at the 8-position is expected to influence its physicochemical and spectroscopic

properties. This guide presents the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for 2-Ethoxy-8-methylquinoline, along with general

experimental protocols for acquiring such data.

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Ethoxy-8-
methylquinoline. These predictions are derived from the analysis of spectroscopic data for 8-

methylquinoline and 2-ethoxyquinoline, and general principles of substituent effects on

spectroscopic measurements.
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Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃,
400 MHz)

Chemical Shift
(δ) ppm

Multiplicity
Number of
Protons

Assignment
Predicted J-
couplings (Hz)

~8.00 d 1H H-4 J = 8.5

~7.85 d 1H H-5 J = 8.0

~7.40 t 1H H-6 J = 7.5

~7.30 d 1H H-7 J = 7.0

~6.80 d 1H H-3 J = 8.5

~4.50 q 2H -O-CH₂-CH₃ J = 7.0

~2.75 s 3H 8-CH₃

~1.45 t 3H -O-CH₂-CH₃ J = 7.0

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃,
100 MHz)
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Chemical Shift (δ) ppm Assignment

~162.0 C-2

~145.0 C-8a

~138.0 C-4

~135.0 C-8

~129.0 C-6

~127.0 C-5

~125.0 C-4a

~124.0 C-7

~115.0 C-3

~61.0 -O-CH₂-CH₃

~18.0 8-CH₃

~14.5 -O-CH₂-CH₃

Table 3: Predicted IR Spectroscopic Data
Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium C-H stretch (aromatic)

~2980, ~2930 Medium C-H stretch (aliphatic)

~1610, ~1580, ~1500 Strong
C=C and C=N stretching

(quinoline ring)

~1240 Strong C-O stretch (aryl ether)

~830, ~780 Strong
C-H out-of-plane bending

(aromatic)

Table 4: Predicted Mass Spectrometry (EI-MS) Data
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m/z Relative Intensity (%) Assignment

187 100 [M]⁺

172 80 [M - CH₃]⁺

158 60 [M - C₂H₅]⁺

144 40 [M - C₂H₅O]⁺

129 30 [Quinoline]⁺ fragment

Experimental Protocols
While specific experimental protocols for 2-Ethoxy-8-methylquinoline are not available, the

following are general methodologies for the spectroscopic characterization of quinoline

derivatives.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 10-20 mg of the 2-Ethoxy-8-methylquinoline sample into a clean, dry

NMR tube.

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Cap the NMR tube and gently agitate until the sample is fully dissolved.

¹H NMR Spectroscopy:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Spectral Width: -2 to 12 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s
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¹³C NMR Spectroscopy:

Instrument: 100 MHz NMR Spectrometer

Pulse Program: Proton-decoupled single-pulse experiment

Spectral Width: 0 to 200 ppm

Number of Scans: 1024

Relaxation Delay: 2.0 s

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the neat 2-Ethoxy-8-methylquinoline sample directly onto the ATR

crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Instrument: FT-IR Spectrometer with an ATR accessory

Spectral Range: 4000 - 400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 32

Mass Spectrometry (MS)
Sample Introduction (Electron Ionization - EI):
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Dissolve a small amount of the 2-Ethoxy-8-methylquinoline sample in a volatile solvent

(e.g., methanol, dichloromethane).

Introduce the sample into the mass spectrometer via a direct insertion probe or through a

gas chromatograph (GC) for separation prior to analysis.

Data Acquisition:

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS)

Ionization Mode: Electron Ionization (EI) at 70 eV

Mass Range: m/z 40 - 500

Scan Speed: 1 scan/second

Visualizations
General Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Analysis of an Organic Compound

Sample Preparation

Spectroscopic Techniques

Data Processing & Interpretation

Synthesis & Purification

Dissolution in Solvent

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Process NMR Data
(FT, Phasing, Baseline Correction)

Process IR Data
(Baseline Correction, Peak Picking)

Process MS Data
(Peak Identification, Fragmentation Analysis)

Structure Elucidation

Click to download full resolution via product page

Caption: A flowchart illustrating the general workflow for the spectroscopic analysis of an

organic compound.

Logical Relationship of Spectroscopic Data
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Interrelation of Spectroscopic Data for Structural Elucidation

Target Molecule

Spectroscopic Information

Structural Features

2-Ethoxy-8-methylquinoline C₁₂H₁₃NO

NMR
¹H: Proton Environment & Connectivity

¹³C: Carbon Skeleton

IR Functional Groups

Mass Spec Molecular Weight & Fragmentation

{Structural Formula | Connectivity | Isomerism}
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Caption: A diagram showing how different spectroscopic techniques provide complementary

information for structure elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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